Saxagliptin metabolite M13 is an important compound derived from saxagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor used primarily in the management of type 2 diabetes mellitus. Understanding the properties, synthesis, and mechanisms of action of this metabolite is crucial for comprehending its role in pharmacotherapy.
The synthesis of saxagliptin metabolite M13 involves several steps, typically starting from protected forms of adamantylglycine. The process may include:
The synthesis requires careful control of reaction conditions, including temperature and pH, to optimize yield and purity. Analytical techniques like high-performance liquid chromatography (HPLC) are commonly employed to monitor the progress of the reactions and assess the purity of the final product.
The molecular structure of saxagliptin metabolite M13 can be represented as follows:
The structural data can be visualized through chemical modeling software, which allows for an understanding of its three-dimensional conformation and potential binding sites on target enzymes .
Saxagliptin metabolite M13 participates in various chemical reactions relevant to its pharmacological activity:
The kinetics of these reactions are influenced by factors such as enzyme concentration, substrate availability, and physiological conditions within the body. Studies have shown that understanding these reactions is vital for predicting drug interactions and metabolic pathways .
Saxagliptin metabolite M13 functions primarily by inhibiting the DPP-4 enzyme, which plays a critical role in glucose metabolism. The mechanism can be outlined as follows:
Clinical studies have demonstrated significant improvements in glycemic control among patients treated with saxagliptin compared to placebo groups, highlighting the effectiveness of M13 as a therapeutic agent.
Relevant analyses using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry provide detailed insights into these properties .
Saxagliptin metabolite M13 is primarily used in clinical settings for:
Furthermore, ongoing research into its potential effects on weight management and cardiovascular health underscores its significance beyond glucose control .
Dipeptidyl peptidase-4 (DPP-4) is a ubiquitously expressed serine protease that rapidly degrades incretin hormones, notably glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are secreted postprandially by intestinal L-cells and K-cells, respectively, and are pivotal for glucose homeostasis. GLP-1 enhances glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon release from α-cells, delays gastric emptying, and promotes satiety [2] [4]. However, native GLP-1 has an extremely short plasma half-life (<2 minutes) due to DPP-4-mediated cleavage of its N-terminal alanine residue [4].
DPP-4 inhibitors, termed "gliptins," prevent incretin degradation, thereby amplifying their physiological effects. By prolonging active GLP-1 concentrations 2- to 3-fold, these agents enhance insulin secretion and reduce glucagon levels in a glucose-dependent manner [6]. This mechanism offers a targeted approach to lowering both fasting and postprandial hyperglycemia in type 2 diabetes mellitus (T2DM), with minimal risk of hypoglycemia and weight neutrality [3] [6].
Table 1: Key Incretin Hormone Characteristics
Hormone | Secretion Site | Primary Actions | Half-Life (Native) |
---|---|---|---|
GLP-1 | Intestinal L-cells | Insulin stimulation, glucagon suppression, gastric emptying delay | <2 minutes |
GIP | Duodenal K-cells | Insulin stimulation (impaired in T2DM) | 5-7 minutes |
Table 2: Structural Features of Select DPP-4 Inhibitors
Inhibitor | Core Structure | Key Binding Interactions |
---|---|---|
Saxagliptin | Cyanopyrrolidine | Covalent bond with Ser630, hydrophobic interactions with Tyr547 |
Sitagliptin | β-Amino acid-based | Hydrogen bonding with Tyr631, hydrophobic S1 pocket occupancy |
Saxagliptin ((1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxyadamantan-1-yl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile) undergoes extensive hepatic biotransformation. The primary metabolic route involves cytochrome P450 3A4/5 (CYP3A4/5)-mediated hydroxylation at the adamantyl moiety, generating the major active metabolite 5-hydroxy saxagliptin, designated M13 (BMS-510849) [1] [3] [7]. This reaction accounts for >50% of saxagliptin clearance [7].
M13 retains the core cyanopyrrolidine structure of the parent drug but features an additional hydroxyl group at the adamantyl C5 position. Though M13 is a potent DPP-4 inhibitor (Ki = 2.6 nM), it exhibits approximately 50% lower inhibitory potency compared to saxagliptin (Ki = 1.3 nM) [3] [6]. Nevertheless, its pharmacokinetic profile significantly contributes to saxagliptin's therapeutic effects:
Minor metabolic pathways include N-sulfation and N-acetylation, yielding inactive metabolites like BMS-496124 (sulfate conjugate) and BMS-816949 (N-acetylated derivative) [5].
Table 3: Saxagliptin Metabolic Pathway Characteristics
Metabolite | Enzyme Involvement | DPP-4 Inhibition Potency (Ki) | Elimination Routes |
---|---|---|---|
Saxagliptin (Parent) | -- | 1.3 nM | Renal (12–29%), Hepatic |
M13 (5-hydroxy saxagliptin) | CYP3A4/5 | 2.6 nM | Renal (21–52%) |
BMS-496124 (Sulfate) | SULT enzymes | Negligible | Renal, Biliary |
BMS-816949 (N-acetyl) | N-acetyltransferases | Negligible | Renal |
Figure: Saxagliptin Metabolic Pathway
Saxagliptin │ ├── CYP3A4/5 → **M13 (5-hydroxy saxagliptin)** → Further conjugation │ ├── Sulfotransferases → BMS-496124 (inactive) │ └── N-acetyltransferases → BMS-816949 (inactive)
The metabolite M13 was first characterized during preclinical development of saxagliptin using radiolabeled tracer studies and mass spectrometry. Its systematic IUPAC name is (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile, identical to saxagliptin except for a hydroxyl group at the adamantyl C5 position [7] [10]. Key identification parameters include:
Structural elucidation via NMR confirmed hydroxylation occurs specifically at the bridgehead carbon of the adamantyl group. This modification enhances hydrophilicity, reflected in M13's lower logP value compared to saxagliptin (1.2 vs. 1.8) [7]. Analytical differentiation between saxagliptin and M13 employs reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS), achieving baseline separation due to their distinct retention times [4] [7].
Table 4: Structural and Analytical Characteristics of Saxagliptin and M13
Property | Saxagliptin | M13 |
---|---|---|
IUPAC Name | (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | Identical to parent* |
Hydroxylation Site | None | Adamantyl C5 |
Molecular Weight | 315.42 g/mol | 315.42 g/mol |
ESI-MS [M+H]⁺ | 316.1 | 316.2 |
LogP | 1.8 | 1.2 |
Primary Analytical Method | LC-MS/MS (Rt = 4.2 min) | LC-MS/MS (Rt = 3.5 min) |
* M13 shares the same carbon skeleton but differs in functional group position
M13 is pharmacologically relevant due to its substantial plasma exposure and extended DPP-4 inhibition. Unlike metabolites of other gliptins (e.g., sitagliptin's M1 metabolite), M13 contributes directly to saxagliptin's efficacy profile, warranting its quantification in pharmacokinetic studies [3] [7].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.: 990-73-8
CAS No.:
CAS No.: